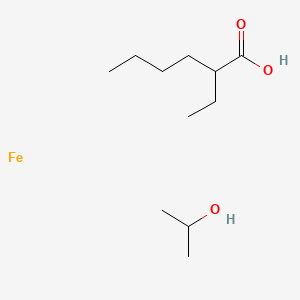
2-ethylhexanoic acid;iron;propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexanoic acid, iron, and propan-2-ol are components that form a complex compound with various applications in chemistry, biology, medicine, and industry. Iron is a transition metal with the symbol Fe and atomic number 26
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethylhexanoic acid is produced industrially from propylene, which is hydroformylated to give butyraldehyde. Aldol condensation of the aldehyde gives 2-ethylhexenal, which is hydrogenated to 2-ethylhexanal. Oxidation of this aldehyde yields 2-ethylhexanoic acid .
Industrial Production Methods
In an industrial setting, 2-ethylhexanoic acid is often synthesized through the oxidation of 2-ethylhexanol in an aqueous sodium hydroxide solution using potassium permanganate as the oxidizing agent . The resulting sodium isooctate is then neutralized with sulfuric acid to produce 2-ethylhexanoic acid .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It forms compounds with metal cations that have stoichiometry similar to metal acetates .
Common Reagents and Conditions
Common reagents used in reactions with 2-ethylhexanoic acid include oxidizing agents like potassium permanganate and reducing agents like hydrogen. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products
The major products formed from reactions involving 2-ethylhexanoic acid include metal ethylhexanoates, which are used in organic and industrial chemical synthesis. These complexes function as catalysts in polymerizations and oxidation reactions .
Aplicaciones Científicas De Investigación
2-Ethylhexanoic acid, iron, and propan-2-ol have diverse applications in scientific research:
Chemistry: Used as a stabilizer and a wood preservative.
Medicine: Utilized in the formulation of certain pharmaceuticals and as a defoaming agent in pesticides.
Industry: Acts as a wetting agent, co-solvent, and drying agent in paints.
Mecanismo De Acción
The mechanism of action of 2-ethylhexanoic acid involves its interaction with metal cations to form coordination complexes. These complexes are not ionic but charge-neutral, and their structures are akin to corresponding acetates . The molecular targets and pathways involved include the stabilization of metal ions and the facilitation of catalytic processes in polymerizations and oxidation reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylhexane
- 3-Methylhexane
- Valnoctamide
- 2-Methylheptane
- 3-Methylheptane
- 2-Ethylhexanol
- Valproic acid
- Propylheptyl alcohol
Uniqueness
2-Ethylhexanoic acid is unique due to its ability to form highly soluble metal complexes in nonpolar solvents. These complexes are widely used as catalysts in various chemical reactions, making 2-ethylhexanoic acid a valuable compound in both organic and industrial chemistry .
Propiedades
IUPAC Name |
2-ethylhexanoic acid;iron;propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.C3H8O.Fe/c1-3-5-6-7(4-2)8(9)10;1-3(2)4;/h7H,3-6H2,1-2H3,(H,9,10);3-4H,1-2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCGRDMZKVCBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O.CC(C)O.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24FeO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)
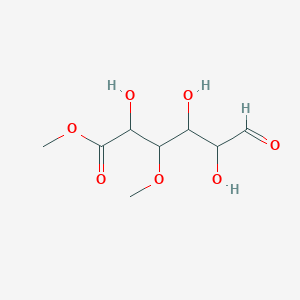


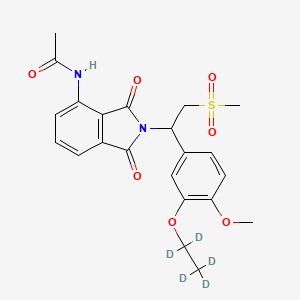
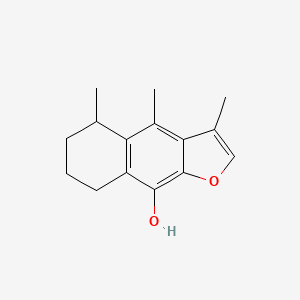
![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate](/img/structure/B12291596.png)

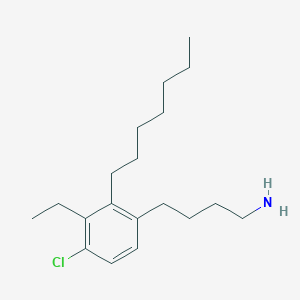
![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)
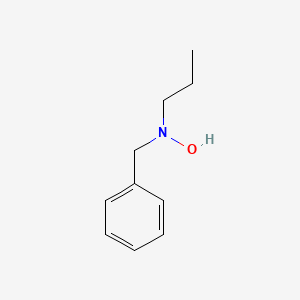
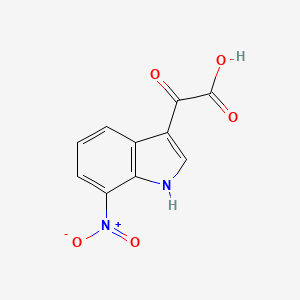
![9-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine](/img/structure/B12291634.png)
